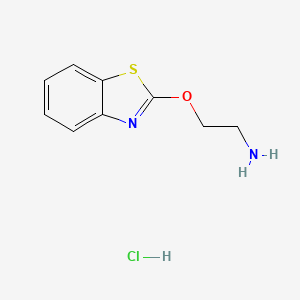

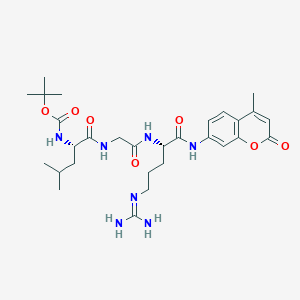

![molecular formula C15H16FN3O B1442883 2-(6-Azaspiro[2.5]octan-1-yl)-5-(3-Fluorophenyl)-1,3,4-oxadiazol CAS No. 1354953-30-2](/img/structure/B1442883.png)

2-(6-Azaspiro[2.5]octan-1-yl)-5-(3-Fluorophenyl)-1,3,4-oxadiazol

Übersicht

Beschreibung

1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane is a useful research compound. Its molecular formula is C15H16FN3O and its molecular weight is 273.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumormittel

Oxadiazole, die Klasse von Verbindungen, zu der unser Molekül gehört, wurde umfassend auf ihre Antitumoreigenschaften untersucht. Sie haben vielversprechende Ergebnisse in Bezug auf die Hemmung des Wachstums von Krebszellen gezeigt, wie z. B. die MCF-7 (Brustkrebs) und KB (Mundkrebs) Zelllinien . Das Vorhandensein der 3-Fluorphenylgruppe könnte diese Eigenschaften möglicherweise verstärken und sie zu einem Kandidaten für weitere Forschung in der Krebstherapie machen.

Antimikrobielle Aktivität

Der Oxadiazol-Kern ist bekannt für seine antimikrobielle Aktivität. Diese Verbindung könnte auf ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme untersucht werden, um zur Entwicklung neuer Antibiotika oder Antimykotika beizutragen, insbesondere in einer Zeit, in der die Antibiotikaresistenz ein wachsendes Problem darstellt .

Entzündungshemmende Eigenschaften

Es wurde berichtet, dass Verbindungen mit einem Oxadiazol-Rest entzündungshemmende Wirkungen aufweisen. Dies könnte besonders nützlich bei der Entwicklung von Behandlungen für chronische Entzündungskrankheiten wie rheumatoider Arthritis oder chronisch-entzündlicher Darmerkrankungen sein .

Antidiabetische Aktivität

Forschungsergebnisse haben gezeigt, dass Oxadiazol-Derivate eine Rolle bei der antidiabetischen Aktivität spielen können. Die fragliche Verbindung könnte auf ihr Potenzial untersucht werden, als Insulin-Sensibilisator oder als Inhibitor von Enzymen zu wirken, die für die Diabetes-Management relevant sind .

Antivirene Anwendungen

Die strukturelle Komplexität dieser Verbindung, einschließlich des Oxadiazol-Rings, deutet auf potenzielle antivirale Anwendungen hin. Sie könnte auf ihre Wirksamkeit gegen eine Reihe von Viren untersucht werden und so zur laufenden Suche nach neuen antiviralen Medikamenten beitragen .

Analgetische Wirkungen

Oxadiazol-Derivate wurden auch auf ihre analgetischen Eigenschaften untersucht. Diese Verbindung könnte Teil der Forschung sein, die darauf abzielt, neue Lösungen für die Schmerzbehandlung zu finden, möglicherweise mit weniger Nebenwirkungen als aktuelle Medikamente .

Antiepileptisches Potenzial

Die antiepileptische Aktivität von Oxadiazol-Derivaten macht sie zu Kandidaten für die Epilepsie-Behandlungsforschung. Die einzigartige Struktur dieser Verbindung könnte neue Erkenntnisse über die Mechanismen der Krampfkontrolle liefern .

Enzyminhibition

Viele Oxadiazol-Derivate sind dafür bekannt, verschiedene Enzyme zu hemmen, wie z. B. Tyrosinase und Cathepsin K, die an der Melaninsynthese bzw. der Knochenresorption beteiligt sind. Diese Verbindung könnte wertvoll sein, um die Enzyminhibition als therapeutische Strategie für Erkrankungen wie Osteoporose und Hyperpigmentierung zu untersuchen .

Wirkmechanismus

Target of Action

The primary targets of the compound 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Compounds with a similar 1,3,4-oxadiazole scaffold have been known to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and apoptosis .

Mode of Action

The exact mode of action of 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2It can be inferred from related 1,3,4-oxadiazole compounds that they may inhibit the activity of target enzymes, leading to disruption of cellular processes and potentially inducing cell death .

Biochemical Pathways

The biochemical pathways affected by 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Based on the known targets of similar 1,3,4-oxadiazole compounds, it can be inferred that this compound may affect pathways related to dna replication, transcription, cell cycle progression, and apoptosis .

Result of Action

The molecular and cellular effects of 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Based on the known effects of similar 1,3,4-oxadiazole compounds, it can be inferred that this compound may disrupt cellular processes, potentially leading to cell death .

Eigenschaften

IUPAC Name |

2-(6-azaspiro[2.5]octan-2-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O/c16-11-3-1-2-10(8-11)13-18-19-14(20-13)12-9-15(12)4-6-17-7-5-15/h1-3,8,12,17H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVBPLKCFVSHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC2C3=NN=C(O3)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)

![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)

![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)

![6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)

![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)